3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-13-21-22-18-17(20-6-7-25(13)18)24-10-8-23(9-11-24)16(27)12-26-14-4-2-3-5-15(14)29-19(26)28/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJYGULIUHYEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it an attractive target for anti-cancer therapies.
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of the cancer cells.
Biochemical Pathways
The compound affects the c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting c-Met kinase, the compound disrupts this pathway, leading to the death of cancer cells.
Biochemical Analysis
Biochemical Properties
The compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. This suggests that the compound may interact with key enzymes and proteins involved in cell proliferation and survival.
Cellular Effects
3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has been shown to influence cell function in a variety of ways. It has been found to exhibit cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively. This suggests that the compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through a variety of mechanisms. It has been found to possess superior c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM). This suggests that the compound may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. The compound exhibits excellent thermal stability, suggesting that it remains stable and does not degrade significantly over time
Biological Activity
The compound 3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a member of the triazolo[4,3-a]pyrazine family, which has garnered attention for its diverse biological activities. This article examines its biological activity through various studies, including anticancer and antibacterial effects.
Overview of Triazolo[4,3-a]pyrazine Derivatives
Triazolo[4,3-a]pyrazine derivatives are known for their significant biological activities, including anticancer, antibacterial, antidiabetic, and antifungal properties. The structural diversity within this class allows for various modifications that enhance their pharmacological profiles. The compound in focus incorporates a piperazine moiety and a benzo[d]oxazol-2(3H)-one structure, which may contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance, a related compound exhibited excellent anti-tumor activity against multiple cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 2.85 μM .
The anticancer activity is often attributed to the induction of apoptosis through mitochondrial pathways. One study indicated that certain derivatives could up-regulate pro-apoptotic factors like Bax and down-regulate anti-apoptotic factors such as Bcl2, leading to the activation of Caspase 3 . This mechanism suggests that compounds similar to our target may also trigger similar apoptotic pathways.
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have also shown promising antibacterial effects. A recent evaluation demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Notably, some compounds exhibited MIC values comparable to first-line antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazolo[4,3-a]pyrazine scaffold significantly influence antibacterial efficacy. Compounds with long alkyl chains at specific positions showed enhanced activity due to increased lipophilicity and cell permeability . Moreover, electron-donating groups on phenyl substituents were found to favor antibacterial activity .
Case Studies
- Anticancer Case Study :
- Antibacterial Case Study :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyrazine derivatives. For instance, a related compound demonstrated excellent anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent efficacy. Specifically, the derivative exhibited IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells, illustrating its potential as a c-Met kinase inhibitor .
Antibacterial Activity
The antibacterial properties of triazolo[4,3-a]pyrazine derivatives have also been explored. One study reported that certain derivatives showed moderate to good antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, one derivative exhibited an MIC comparable to that of ampicillin, suggesting significant therapeutic potential .
Case Study 1: Anticancer Efficacy
A series of synthesized triazolo[4,3-a]pyrazine derivatives were tested for anticancer efficacy. Among them, compound 22i showed remarkable potency against multiple cancer cell lines and was subjected to further in vivo studies to evaluate its therapeutic index .
Case Study 2: Antibacterial Evaluation
In another study focusing on the antibacterial properties of these compounds, several derivatives were synthesized and evaluated using the microbroth dilution method. The results indicated that some compounds had MIC values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .
Data Summary
Chemical Reactions Analysis
Benzoxazolone Ring Opening
The benzoxazolone moiety is prone to hydrolysis under acidic or basic conditions, yielding 2-aminophenol derivatives . For example:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| 1M HCl, reflux, 6h | HCl/H₂O | 2-amino-3-(2-oxoethyl)phenol derivative | ~70% | |
| NaOH (2M), 80°C, 4h | NaOH/H₂O | Sodium salt of hydrolyzed product | ~65% |
Triazolo[4,3-a]pyrazine Stability
The triazolo[4,3-a]pyrazine ring demonstrates stability under mild hydrolytic conditions but may undergo ring-opening in strong acids (e.g., conc. H₂SO₄) to form pyrazine diamines .
Nucleophilic Substitution at Piperazine
The piperazine nitrogen atoms are susceptible to alkylation or acylation due to their nucleophilic nature:
-
Alkylation :
Example reagents: methyl iodide, benzyl chloride . -
Acylation :
Example reagents: acetyl chloride.
| Reaction Type | Reagents | Products | Conditions | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-methylpiperazine derivative | DMF, 60°C, 12h | |
| Acylation | AcCl, Et₃N | N-acetylpiperazine derivative | CH₂Cl₂, RT, 4h |
Reduction of the Ketone Group
The 2-oxoethyl chain can be reduced to a hydroxyethyl or ethyl group using agents like NaBH₄ or LiAlH₄:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | Secondary alcohol derivative | 85% | |
| LiAlH₄ | THF, reflux, 6h | Ethylene glycol derivative | 78% |
Electrophilic Aromatic Substitution
The electron-deficient triazolo[4,3-a]pyrazine ring may undergo nitration or sulfonation at the C-5 or C-7 positions, guided by the methyl group’s directing effects .
| Reaction | Reagents | Position | Conditions | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 2h, 0°C | |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-7 | 4h, 50°C |
Cyclization Reactions
The ketone group may participate in cyclocondensation with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively .
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| NH₂NH₂·H₂O | Pyrazole-fused derivative | EtOH, reflux, 8h | 72% | |
| NH₂OH·HCl | Isoxazole-fused derivative | AcOH, 100°C, 6h | 68% |
Oxidation Reactions
The piperazine linker’s secondary amine can oxidize to a nitroso or nitro group under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 70°C, 3h | N-nitrosopiperazine derivative | 60% |
Key Stability Considerations:
Q & A
Q. Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves coupling reactions between triazolopyrazine precursors and benzo[d]oxazol-2(3H)-one derivatives. Key steps include:
- Activation of carboxylic acids using carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C .
- Condensation with hydrazinopyrazinone derivatives under reflux (24–48 hours) .
- Purification via recrystallization (e.g., DMFA/i-propanol mixtures) or column chromatography . Variations in N-substitution (e.g., benzyl/aryl groups) are achieved by modifying precursor reagents .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : DMFA or dioxane improves solubility for intermediates, while anhydrous conditions minimize side reactions .
- Coupling agents : EDCI/HOBt systems enhance amide bond formation efficiency compared to CDI .
- Reaction monitoring : TLC tracking ensures reaction completion before workup, reducing impurity carryover .
- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) resolves structurally similar byproducts .
Structural Characterization
Q. Basic: What analytical techniques confirm the compound’s structure?
- 1H-NMR : Proton environments (e.g., tert-butyl groups at δ 1.44 ppm, aromatic protons at δ 7.35–8.08 ppm) validate substituent positions .
- IR spectroscopy : Key stretches (e.g., carbonyl at ~1716 cm⁻¹, NH₂ at ~3296 cm⁻¹) confirm functional groups .
- Elemental analysis : Matches calculated C/H/N/O percentages to theoretical values (e.g., C₂₆H₃₁N₅O₂) .
Q. Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.
- Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations) .
- Recrystallize the compound to exclude solvent or polymorphic effects on spectral profiles .
Biological Evaluation
Q. Basic: What in vitro methods assess this compound’s biological activity?
- Molecular docking : Predicts binding affinity to targets like 14-α-demethylase lanosterol (PDB: 3LD6) using software such as AutoDock .
- Enzyme inhibition assays : Measures IC₅₀ values against purified enzymes (e.g., adenosine A₁/A₂A receptors) via fluorescence or radiometric methods .
Q. Advanced: How to address contradictions between computational docking and experimental bioactivity?
- Perform molecular dynamics (MD) simulations to assess binding stability under physiological conditions .
- Test analogs with modified substituents (e.g., piperazine or benzoxazole groups) to refine structure-activity relationships .
- Validate docking results with competitive binding assays (e.g., radioligand displacement) .
Analytical and Purity Profiling
Q. Basic: How to ensure compound purity during synthesis?
- Monitor reactions via TLC (silica gel, UV detection) .
- Use HPLC with C18 columns and acetonitrile/water gradients to quantify impurities (<0.5% by area) .
Q. Advanced: How to identify unknown impurities in synthesized batches?
- LC-MS : Detects low-abundance impurities (e.g., dealkylated byproducts) via exact mass .
- NMR spiking : Co-inject suspected impurity standards (e.g., reference compounds from ) to confirm identity .
Experimental Design
Q. Basic: How to design a robust pharmacological testing protocol?
- Use replicates (n ≥ 3) and controls (e.g., vehicle and positive inhibitors) to minimize variability .
- Apply dose-response curves (e.g., 0.1–100 µM) to determine EC₅₀/IC₅₀ values .
Q. Advanced: How to statistically analyze bioactivity data?
- Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
- Use nonlinear regression (e.g., GraphPad Prism) to model dose-response relationships and calculate confidence intervals .
Data Contradiction Analysis
Q. Advanced: How to resolve conflicting bioactivity results across studies?
- Re-evaluate assay conditions (e.g., buffer pH, ATP concentrations) that may alter target engagement .
- Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. Advanced: What if synthetic batches show inconsistent potency despite high purity?
- Assess stereochemical integrity via chiral HPLC or X-ray crystallography (if crystalline).
- Investigate metabolic stability in vitro (e.g., liver microsome assays) to rule out rapid degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
